molecular formula C8H10F3N3O2 B13474132 2-(Methylamino)-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

2-(Methylamino)-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13474132
M. Wt: 237.18 g/mol
InChI Key: RXLZRCFVHQLBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10F3N3O2 and its molecular weight is 237.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10F3N3O2

Molecular Weight

237.18 g/mol

IUPAC Name

2-(methylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C8H10F3N3O2/c1-12-5(7(15)16)4-14-3-2-6(13-14)8(9,10)11/h2-3,5,12H,4H2,1H3,(H,15,16)

InChI Key

RXLZRCFVHQLBGI-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Biological Activity

2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C8_8H11_{11}F3_3N4_4O and a molar mass of 236.19 g/mol, is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds.

The chemical structure can be represented as follows:

PropertyValue
IUPAC Name 2-(Methylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanamide
CAS Number 1250360-90-7
Molecular Formula C8_8H11_{11}F3_3N4_4O
Molecular Weight 236.19 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in inhibiting specific enzymes or receptors.

Case Studies and Research Findings

  • Inhibition of Pyruvate Dehydrogenase Kinase (PDHK) : Research has shown that compounds with similar structures exhibit significant inhibition of PDHK, an enzyme crucial for regulating glucose metabolism. For instance, a related compound demonstrated an IC50_{50} value of 16 nM against PDHK, suggesting that this compound could possess similar inhibitory properties .
  • Antidiabetic Potential : In animal models, related pyrazole derivatives have been noted to enhance the oxidation of lactate and improve glucose metabolism without affecting blood glucose levels in diabetic models. This suggests a potential therapeutic role for this compound in managing metabolic disorders.
  • Neuroprotective Effects : Some studies indicate that pyrazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems. The incorporation of the trifluoromethyl group has been linked to improved binding affinities for serotonin receptors, potentially leading to enhanced antidepressant-like effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme Inhibition IC50_{50} = 16 nM for PDHK
Glucose Metabolism Enhances lactate oxidation
Neuroprotection Modulates serotonin receptor binding

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